2-Formylbenzo[b]thiophene-7-carbonitrile
Description
Importance of Benzo[b]thiophene Scaffolds in Contemporary Chemical Research
The benzo[b]thiophene scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in the fields of medicinal chemistry, materials science, and organic synthesis. researchgate.netnih.gov This structural motif is present in a variety of natural products and has been incorporated into numerous pharmaceutical agents due to its wide range of biological activities. nih.gov The electron-rich sulfur atom and the planar, aromatic nature of the ring system allow for crucial interactions with biological targets. researchgate.net
Benzo[b]thiophene derivatives have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anti-diabetic activities. nih.govrsc.org Notable drugs containing this core structure include Raloxifene, used for osteoporosis treatment, and Zileuton, an anti-asthma medication. ktu.eduwikipedia.org Beyond pharmaceuticals, these scaffolds are utilized in the development of organic semiconductors, fluorescent materials for solar cells, and organic thin-film transistors, highlighting their versatility. ktu.edursc.org The ability to functionalize various positions on both the thiophene and benzene rings allows for the fine-tuning of the molecule's electronic and steric properties, making it a highly adaptable building block in drug discovery and materials science. researchgate.net
Research Landscape of Formyl and Nitrile Functional Groups within Heterocyclic Systems
The strategic placement of formyl (-CHO) and nitrile (-CN) groups on heterocyclic systems like benzo[b]thiophene creates a platform for extensive chemical elaboration. The formyl group, an aldehyde, is a cornerstone of synthetic organic chemistry. It serves as a powerful electrophile, readily participating in reactions such as nucleophilic additions, Wittig reactions, and reductive aminations to build molecular complexity. researchgate.netmdpi.com It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a host of other molecular architectures. mdpi.com
The nitrile group is equally versatile and prized for its synthetic utility. researchgate.net It can be hydrolyzed to form amides or carboxylic acids, reduced to primary amines, or undergo cycloaddition reactions to construct new heterocyclic rings. researchgate.net In medicinal chemistry, the nitrile moiety is increasingly incorporated into drug candidates to enhance binding affinity with target proteins, improve pharmacokinetic profiles, and in some cases, form covalent bonds with enzyme active sites. nih.gov The presence of both a formyl and a nitrile group on the same heterocyclic scaffold offers chemists two distinct reactive handles that can often be manipulated independently, allowing for sequential and controlled synthetic transformations. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H5NOS |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-formyl-1-benzothiophene-7-carbonitrile |
InChI |
InChI=1S/C10H5NOS/c11-5-8-3-1-2-7-4-9(6-12)13-10(7)8/h1-4,6H |
InChI Key |
YHRKUSSFHZHSPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C#N)SC(=C2)C=O |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Formylbenzo B Thiophene 7 Carbonitrile
Retrosynthetic Disconnection Analysis for 2-Formylbenzo[b]thiophene-7-carbonitrile
A logical retrosynthetic analysis of this compound suggests several strategic disconnections. The primary approach involves disconnecting the formyl and cyano groups, leading back to a benzo[b]thiophene core. This can be envisioned through two main pathways:
Pathway A: Late-stage functionalization. This approach prioritizes the formation of the benzo[b]thiophene nucleus, followed by the sequential or concurrent introduction of the formyl and cyano groups. This strategy relies on highly regioselective C-H functionalization or pre-functionalized precursors.
Pathway B: Convergent synthesis. This strategy involves the synthesis of two key fragments, one containing the functionalized benzene (B151609) ring (with a cyano group or a precursor) and the other contributing the thiophene (B33073) portion (with a formyl group or its precursor). These fragments are then coupled and cyclized to form the target molecule.
Methodologies for Benzo[b]thiophene Core Formation and Annulation
The construction of the central benzo[b]thiophene skeleton is a critical step in the synthesis of the target molecule. A variety of methods have been developed for this purpose, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes. researchgate.netdntb.gov.ua
Common strategies include:
Electrophilic Cyclization of 2-Alkynyl Thioanisoles: This is a widely used method where a 2-alkynyl thioanisole (B89551) derivative undergoes cyclization in the presence of an electrophile. This approach offers a high degree of control over the substitution pattern of the resulting benzo[b]thiophene. nih.gov
Palladium-Catalyzed Annulation: Palladium catalysts are extensively used to facilitate the formation of the benzo[b]thiophene ring. These methods often involve the intramolecular C-S bond formation from suitably substituted precursors. For instance, a domino reaction involving palladium-catalyzed C-S coupling and cyclization can provide a direct route to the benzo[b]thiophene core. organic-chemistry.orgrsc.org
Gewald Reaction: For the synthesis of tetrahydrobenzo[b]thiophene derivatives, the Gewald reaction is a powerful one-pot, multi-component reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur. ekb.eg While this typically yields a non-aromatic cyclohexane (B81311) ring, subsequent aromatization can lead to the benzo[b]thiophene system.
The choice of method for core formation will be influenced by the desired substitution pattern on both the benzene and thiophene rings.
Regioselective Introduction of the Formyl Group at C2 of the Benzo[b]thiophene System
The introduction of a formyl group at the C2 position of the benzo[b]thiophene ring is a well-established transformation. The C2 position is generally more susceptible to electrophilic substitution than the C3 position.
The Vilsmeier-Haack reaction is the most common and efficient method for this purpose. nih.govijpcbs.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. semanticscholar.org The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the electron-rich C2 position of the benzo[b]thiophene ring, followed by hydrolysis to yield the 2-carbaldehyde. rsc.org
| Reagent System | Conditions | Outcome |
| DMF/POCl₃ | Moderate temperature | Regioselective formylation at C2 |
| DMF/Oxalyl Chloride | Mild conditions | High yield of 2-formylbenzo[b]thiophene |
A novel one-pot synthesis of benzo[b]thiophene-2-carbaldehyde has been reported starting from methylthiobenzene, which undergoes a double lithiation followed by reaction with DMF and subsequent intramolecular condensation. mdpi.com
Directed Synthesis for the Nitrile Group at C7 of the Benzo[b]thiophene System
Introducing a functional group at the C7 position of the benzo[b]thiophene ring is more challenging due to the lower reactivity of the benzene portion of the molecule compared to the thiophene ring. Directed ortho-metalation (DoM) is a powerful strategy to achieve such regioselectivity. harvard.edu
In this approach, a directing metalation group (DMG) is installed on the benzo[b]thiophene core, typically at a position that will direct a strong base (like an organolithium reagent) to deprotonate the adjacent C7 position. Suitable DMGs can include amides, carbamates, or sulfonamides. Once the C7 position is lithiated, it can be quenched with an electrophilic cyanating agent to introduce the nitrile group.
Potential Cyanating Agents:
N-Cyanosuccinimide (NCS)
Cyanogen bromide (BrCN)
Phenyl cyanate (B1221674)
Alternatively, a halogen atom can be introduced at the C7 position via a similar DoM strategy followed by quenching with an electrophilic halogen source. The resulting 7-halobenzo[b]thiophene can then undergo a palladium-catalyzed cyanation reaction. nih.govrsc.org
Convergent and Divergent Synthetic Approaches for Dual Functionalization
Both convergent and divergent strategies can be employed for the synthesis of this compound.
Divergent Approach: This strategy begins with a common intermediate, such as 7-bromobenzo[b]thiophene. One pathway would involve the formylation at the C2 position, followed by palladium-catalyzed cyanation of the C7-bromo substituent. An alternative divergent route would be to first perform the cyanation reaction, followed by the C2-formylation. The order of these steps would depend on the compatibility of the functional groups with the respective reaction conditions.
Convergent Approach: A convergent synthesis would involve the preparation of two key building blocks. For example, a 2-bromo-3-cyanotoluene derivative could be coupled with a thiophene synthon that already contains a protected formyl group or a precursor. The final step would be an intramolecular cyclization to form the benzo[b]thiophene ring. This approach can be more efficient for the synthesis of analogues with variations in either the benzene or thiophene ring.
Catalytic Protocols in the Construction of this compound (e.g., Palladium-catalyzed reactions)
Palladium catalysis plays a crucial role in several key steps for the synthesis of the target molecule. globethesis.comacs.org
Benzo[b]thiophene Core Formation: As mentioned earlier, palladium-catalyzed intramolecular C-H functionalization or C-S coupling reactions are efficient methods for constructing the benzo[b]thiophene scaffold. nih.gov These reactions often exhibit high functional group tolerance. organic-chemistry.org
C-H Functionalization: Palladium-catalyzed direct C-H arylation or formylation at the C2 position of benzo[b]thiophene is an emerging area of research, offering an alternative to classical electrophilic substitution reactions. nih.gov
Cross-Coupling for Cyanation: The palladium-catalyzed cyanation of a 7-halo-2-formylbenzo[b]thiophene intermediate is a highly effective method for introducing the nitrile group. rsc.org Various cyanide sources can be used, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is a less toxic alternative to simple cyanide salts. google.com
| Reaction Type | Catalyst/Ligand System | Substrate | Product |
| Intramolecular C-S Coupling | Pd(OAc)₂ / PPh₃ | o-alkynylthioanisole | Benzo[b]thiophene |
| C2-H Arylation | Pd(OAc)₂ / PCy₃ | Benzo[b]thiophene | 2-Arylbenzo[b]thiophene |
| Cyanation | Pd₂(dba)₃ / XPhos | 7-Bromobenzo[b]thiophene | 7-Cyanobenzo[b]thiophene |
Novel Reagent Development for Efficient Synthesis
The development of new reagents for formylation and cyanation continues to advance the synthesis of complex molecules like this compound.
Formylating Agents: While the Vilsmeier-Haack reagent remains a workhorse, other novel formylating agents are being explored to offer milder reaction conditions or different selectivities. researchgate.netacs.org These include stable formylating agents that can be used in transition-metal-catalyzed C-H formylation reactions.
Cyanating Agents: In the realm of cyanation, significant efforts have been made to develop less toxic and more user-friendly cyanating agents. The use of potassium ferrocyanide in palladium-catalyzed reactions is a prime example. google.com Other developments include electrophilic cyanating reagents for the cyanation of organometallic intermediates under mild conditions. organic-chemistry.org The use of thianthrenium salts in nickel-catalyzed cyanation has also been reported as a novel method. acs.org
The ongoing development of such reagents will undoubtedly lead to more efficient and sustainable synthetic routes to this compound and its derivatives.
Chemical Reactivity and Transformation Pathways of 2 Formylbenzo B Thiophene 7 Carbonitrile
Mechanistic Studies of Formyl Group Reactions
The aldehyde functionality at the C2 position of the benzothiophene (B83047) ring is a primary site for a variety of chemical transformations. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent aromatic ring influences its reactivity.
Nucleophilic Addition and Condensation Reactions
The formyl group of 2-Formylbenzo[b]thiophene-7-carbonitrile readily participates in nucleophilic addition and condensation reactions, serving as a key building block for the synthesis of more complex molecular architectures.
One of the most fundamental reactions is the nucleophilic addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to the carbonyl carbon. This process, after an aqueous workup, yields secondary alcohols. The mechanism involves the attack of the carbanionic nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated.
Condensation reactions represent another major pathway for the derivatization of the formyl group. For instance, reaction with primary amines (R-NH₂) leads to the formation of imines, also known as Schiff bases. This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.
A notable example of a condensation reaction is the Wittig reaction , which allows for the conversion of the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate, followed by ring closure to an oxaphosphetane that collapses to yield the alkene and triphenylphosphine (B44618) oxide.
The following table summarizes key nucleophilic addition and condensation reactions of the formyl group:
| Reaction Type | Reagent | Product |
| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol |
| Imine Formation | R-NH₂, H⁺ catalyst | Imine (Schiff Base) |
| Wittig Reaction | Ph₃P=CHR' | Alkene |
| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl |
| Knoevenagel Condensation | Active Methylene (B1212753) Compound | α,β-Unsaturated Product |
Oxidation and Reduction Methodologies Applied to the Aldehyde Functionality
The oxidation state of the formyl group can be readily altered, providing access to both carboxylic acids and alcohols.
Oxidation of the aldehyde to a carboxylic acid (2-carboxybenzo[b]thiophene-7-carbonitrile) can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder oxidants like silver oxide (Ag₂O) as used in the Tollens' test. The choice of oxidant can be critical to avoid side reactions with the sensitive benzothiophene ring or the nitrile group.
Conversely, reduction of the aldehyde functionality yields the corresponding primary alcohol (2-hydroxymethylbenzo[b]thiophene-7-carbonitrile). This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes without affecting the nitrile group. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although care must be taken as it can also reduce the nitrile group under certain conditions.
| Transformation | Reagent | Product |
| Oxidation | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Reduction | NaBH₄ | Primary Alcohol |
| Reduction | LiAlH₄ | Primary Alcohol |
Carbonyl Olefination Reactions
Beyond the classic Wittig reaction, other carbonyl olefination methods can be applied to the formyl group of this compound to introduce carbon-carbon double bonds.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing better stereoselectivity (typically favoring the E-alkene) and easier removal of byproducts. This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphonium ylide.
The Peterson olefination employs α-silyl carbanions. The initial addition of the organosilicon nucleophile to the aldehyde forms a β-hydroxysilane intermediate. Subsequent elimination of the silyloxy group can be controlled to yield either the E- or Z-alkene, depending on the reaction conditions (acidic or basic workup).
| Olefination Reaction | Key Reagent | Intermediate | Product |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Phosphonate Adduct | Alkene (often E-selective) |
| Peterson Olefination | α-Silyl Carbanion | β-Hydroxysilane | Alkene (E or Z) |
Reactivity Profiles and Derivatization of the Nitrile Group
The nitrile group at the 7-position offers a distinct set of reactive possibilities, allowing for transformations into amines, carboxylic acids, and various heterocyclic systems.
Hydrolysis and Reduction Strategies for the Nitrile Moiety
The nitrile group can undergo both hydrolysis and reduction to yield valuable functional groups.
Hydrolysis of the nitrile can lead to either a primary amide or a carboxylic acid, depending on the reaction conditions. Acid-catalyzed hydrolysis typically proceeds through a protonated nitrile intermediate, which is attacked by water to form an imidic acid that tautomerizes to the amide. Further hydrolysis of the amide under more forcing conditions yields the carboxylic acid. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, followed by protonation to give the amide, which can be further hydrolyzed to the carboxylate salt.
Reduction of the nitrile group is a common method for the synthesis of primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The mechanism involves the sequential addition of hydride ions to the carbon-nitrogen triple bond. Catalytic hydrogenation, using catalysts such as Raney nickel or platinum oxide under a hydrogen atmosphere, is another effective method for nitrile reduction.
| Transformation | Conditions | Product |
| Hydrolysis (Partial) | H⁺ or OH⁻, mild | Primary Amide |
| Hydrolysis (Complete) | H⁺ or OH⁻, vigorous | Carboxylic Acid |
| Reduction | LiAlH₄ or Catalytic Hydrogenation | Primary Amine |
Cycloaddition Reactions Involving the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic structures.
A prominent example is the [3+2] cycloaddition with azides, which leads to the formation of tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a key method for synthesizing this important class of heterocycles. The reaction proceeds via a concerted mechanism.
Nitriles can also react with 1,3-dipoles, such as nitrile oxides, in dipolar cycloaddition reactions to form five-membered heterocycles like oxadiazoles. These reactions are valuable for constructing complex ring systems.
| Cycloaddition Type | Reagent | Product |
| [3+2] Cycloaddition | Azide (B81097) (e.g., NaN₃) | Tetrazole |
| Dipolar Cycloaddition | Nitrile Oxide | Oxadiazole |
Electrophilic and Nucleophilic Aromatic Substitution Pattern on the Benzo[b]thiophene Core
The introduction of substituents onto the aromatic framework of this compound is a key strategy for the synthesis of more complex derivatives. The success and regiochemical outcome of these reactions are profoundly influenced by the electronic properties of the existing formyl and nitrile groups.
Influence of Formyl and Nitrile Groups on Ring Activation and Deactivation
The formyl (-CHO) group at the 2-position and the nitrile (-CN) group at the 7-position both exert a strong deactivating effect on the benzo[b]thiophene ring system towards electrophilic aromatic substitution. uomustansiriyah.edu.iqlibretexts.org Both groups are powerfully electron-withdrawing through a combination of inductive and resonance effects. This withdrawal of electron density reduces the nucleophilicity of the aromatic rings, making them less susceptible to attack by electrophiles. uomustansiriyah.edu.iq
Conversely, the presence of these electron-withdrawing groups activates the benzo[b]thiophene core for nucleophilic aromatic substitution. By delocalizing the negative charge of the Meisenheimer intermediate, the formyl and nitrile groups stabilize the transition state of nucleophilic attack, thereby facilitating the displacement of a suitable leaving group.
The deactivating and activating nature of these functional groups can be summarized as follows:
| Functional Group | Position | Effect on Electrophilic Aromatic Substitution | Effect on Nucleophilic Aromatic Substitution |
| Formyl (-CHO) | 2 | Strong Deactivation | Strong Activation |
| Nitrile (-CN) | 7 | Strong Deactivation | Strong Activation |
Regiochemical Control in Further Functionalization of the Aromatic System
The directing effects of the formyl and nitrile groups determine the position of further substitution on the benzo[b]thiophene ring.
Electrophilic Aromatic Substitution:
In general, electrophilic attack on the unsubstituted benzo[b]thiophene molecule preferentially occurs at the C3 position of the thiophene (B33073) ring, followed by the C2 position. The benzene (B151609) ring is less reactive. However, in this compound, the 2-position is already substituted. Both the formyl and nitrile groups are meta-directing in electrophilic aromatic substitution on a benzene ring. libretexts.orgminia.edu.eg
Given the strong deactivation of the entire molecule, forcing conditions would be required for any electrophilic substitution to occur. The most likely positions for electrophilic attack would be those that are least deactivated. Considering the directing effects, electrophilic attack on the thiophene ring at the C3 position would be disfavored due to the adjacent electron-withdrawing formyl group. On the benzene ring, the positions meta to the nitrile group are C5 and C6. Therefore, electrophilic substitution, if it were to occur, would most likely take place at the C4 or C6 positions of the benzene ring, as these positions are ortho and para to the sulfur atom (an activating influence) and meta to the deactivating nitrile group.
Nucleophilic Aromatic Substitution:
For nucleophilic aromatic substitution to occur, a good leaving group, such as a halogen, must be present on the ring. The electron-withdrawing formyl and nitrile groups would activate the ring towards displacement of such a group. The positions ortho and para to these electron-withdrawing groups are the most activated. Therefore, if a leaving group were present at the C3, C4, C5, or C6 positions, it could potentially be displaced by a nucleophile. The precise regiochemistry would depend on the specific substrate and reaction conditions.
Investigation of Ring-Opening and Rearrangement Processes
The benzo[b]thiophene ring system is generally stable. However, under certain conditions, ring-opening and rearrangement reactions can occur.
Ring-Opening Processes:
While there is no specific literature detailing the ring-opening of this compound, analogous heterocyclic systems can undergo ring cleavage under harsh conditions. For instance, treatment with strong bases or organometallic reagents can sometimes lead to the cleavage of the thiophene ring. researchgate.netbeilstein-journals.org The presence of the electron-withdrawing formyl and nitrile groups might influence the stability of the ring, potentially making it more susceptible to certain types of nucleophilic attack that could initiate a ring-opening cascade.
Rearrangement Processes:
Rearrangement reactions of substituted benzo[b]thiophenes are not common but can be induced under specific conditions, such as photochemical or thermal activation, or through specific catalytic pathways. For example, Cope rearrangements have been reported in the benzo[b]thiophene series. acs.org The specific substitution pattern of this compound does not immediately suggest a propensity for common rearrangement pathways. However, the reactivity of the formyl group could potentially be exploited to initiate transformations that might lead to rearranged products under specific synthetic protocols.
Further experimental and computational studies are required to fully elucidate the potential for ring-opening and rearrangement reactions of this specific molecule.
Synthesis and Exploration of 2 Formylbenzo B Thiophene 7 Carbonitrile Derivatives
Preparation of Derivatives via Formyl Group Modification
The aldehyde functional group at the 2-position of the benzo[b]thiophene ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse nitrogen-containing functionalities and the oxidation to carboxylic acid derivatives.
Synthesis of Imines, Oximes, and Hydrazones
The condensation of the formyl group of 2-Formylbenzo[b]thiophene-7-carbonitrile with primary amines, hydroxylamine (B1172632), and hydrazines provides a straightforward route to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon, followed by dehydration.
Imines: The reaction with various primary amines (R-NH₂) leads to the formation of the corresponding N-substituted imines. These reactions are generally carried out by stirring the aldehyde and the amine, often in the presence of a catalyst like Amberlyst® 15, under neat conditions at room temperature. semanticscholar.orgpeerj.comresearchgate.net The products can be purified by recrystallization or column chromatography. semanticscholar.org
Oximes: Treatment of the aldehyde with hydroxylamine hydrochloride, typically in the presence of a base, yields the corresponding oxime. nih.govarpgweb.com Modern, environmentally friendly methods may involve solvent-free grinding of the reactants with a catalyst such as Bi₂O₃. nih.gov
Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) affords hydrazones. nih.govnih.govresearchgate.net These reactions are often conducted under reflux in a suitable solvent like ethanol. The resulting hydrazones are valuable intermediates for the synthesis of other heterocyclic systems. nih.gov
Table 1: Synthesis of Imines, Oximes, and Hydrazones from this compound
| Derivative | Reagent | General Conditions |
|---|---|---|
| Imine | Primary Amine (R-NH₂) | Acid catalyst, often solvent-free |
| Oxime | Hydroxylamine (NH₂OH) | Base, often in a polar solvent |
| Hydrazone | Hydrazine (N₂H₄) or derivative | Typically refluxing in a solvent like ethanol |
Elaboration to Carboxylic Acids, Esters, and Amides
The formyl group can be readily oxidized to a carboxylic acid, which in turn serves as a precursor for the synthesis of esters and amides.
Carboxylic Acids: The oxidation of the aldehyde to a carboxylic acid (7-cyano-benzo[b]thiophene-2-carboxylic acid) can be achieved using various oxidizing agents.
Esters: The resulting carboxylic acid can be esterified through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
Amides: Amide derivatives can be prepared by reacting the carboxylic acid with an amine, often facilitated by a coupling agent, or by converting the carboxylic acid to a more reactive species like an acyl chloride before the addition of the amine. uow.edu.aursc.orglibretexts.orgnih.govyoutube.com
Derivatization Studies Through the Nitrile Group
The nitrile group at the 7-position offers another site for chemical modification, enabling the construction of nitrogen-rich heterocyclic rings and its conversion to other important functional groups.
Construction of Amidines and Tetrazoles
Amidines: The addition of amines to the nitrile group, often catalyzed by Lewis acids or other reagents, can yield amidine derivatives. semanticscholar.orgorganic-chemistry.orgnih.gov
Tetrazoles: The [2+3] cycloaddition of an azide (B81097) source (e.g., sodium azide) to the nitrile group is a common method for the synthesis of tetrazoles. researchgate.netrug.nlnih.govresearchgate.netekb.eg This reaction often requires a catalyst and heating. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group. researchgate.net
Table 2: Synthesis of Amidines and Tetrazoles from this compound
| Derivative | Reagent | General Conditions |
|---|---|---|
| Amidine | Amine (R-NH₂) | Lewis acid catalysis |
| Tetrazole | Azide (e.g., NaN₃) | Catalyst, heating |
Conversion to Carboxylic Acids and Esters
Carboxylic Acids: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comyoutube.compressbooks.pubopenstax.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid solution, while base-catalyzed hydrolysis uses an aqueous base, followed by acidification to yield the carboxylic acid. lumenlearning.comlibretexts.org
Esters: The carboxylic acid obtained from nitrile hydrolysis can subsequently be converted to an ester as described in section 4.1.2.
Functionalization of the Benzo[b]thiophene Aromatic System
The benzo[b]thiophene ring system itself can undergo functionalization, most commonly through electrophilic substitution reactions. The positions most susceptible to electrophilic attack are influenced by the existing substituents. For benzo[b]thiophene, electrophilic substitution preferentially occurs at the 2- and 3-positions. However, the presence of the formyl and cyano groups on the 2- and 7-positions, respectively, will direct incoming electrophiles to other available positions on the aromatic rings. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation and alkylation. researchgate.netnih.gov The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity.
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the this compound framework is a key strategy for enabling further functionalization through cross-coupling reactions. The most electronically favorable position for electrophilic substitution on the benzo[b]thiophene ring is the C3 position.
A well-established method for introducing a bromine atom at the C3 position while the C2 position is occupied by a formyl group is the Vilsmeier-Haack-Arnold reaction. This reaction utilizes reagents like phosphorus oxybromide (POBr₃) in dimethylformamide (DMF) to achieve bromoformylation. In the case of 2-formylbenzo[b]thiophene precursors, this can lead to the formation of a 3-bromo-2-formylbenzo[b]thiophene derivative. researchgate.net This resulting 3-bromo derivative is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.
The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. For instance, 3-bromo-2-formylbenzo[b]thiophene derivatives can be coupled with arylboronic acids to synthesize 3-aryl-2-formylbenzo[b]thiophenes. researchgate.net The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. Modified conditions, sometimes referred to as Gronowitz conditions, may be used to improve yields and prevent catalyst degradation. researchgate.net
Below is a table summarizing typical conditions for the Suzuki coupling of a related 3-bromo-2-formylbenzo[b]thiophene.
| Reactant | Coupling Partner | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromobenzo[b]thiophene-2-carboxaldehyde | o-Formylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/Water | 2-Formyl-3-(2-formylphenyl)benzo[b]thiophene | 85% | researchgate.net |
Another strategy involves ortho-lithiation combined with electrophilic halocyclization. This approach allows for the regioselective synthesis of functionalized benzo[b]thiophenes. acs.orgresearchgate.net For example, a substituted phenyl sulfide (B99878) can be designed to cyclize in the presence of an electrophilic halogen source like N-bromosuccinimide (NBS) or iodine (I₂), yielding a 3-halobenzo[b]thiophene. acs.orgresearchgate.net This method provides a pathway to introduce halogens that can then be used in subsequent cross-coupling reactions to build molecular diversity.
Alkylation and Arylation at Peripheral Positions
Beyond cross-coupling reactions with halogenated precursors, direct C-H activation offers a more atom-economical route for alkylation and arylation. Palladium-catalyzed direct C-H arylation has been successfully applied to benzo[b]thiophenes, typically targeting the C2 position. nih.gov However, with the C2 position already functionalized with a formyl group in the target molecule, arylation would be directed to other available positions. The electronic influence of the formyl and 7-cyano groups would likely direct C-H activation towards the C3 position of the thiophene (B33073) ring or positions on the benzene (B151609) moiety.
The formyl group itself also serves as a reactive handle for derivatization. It can undergo various condensation reactions, such as Knoevenagel or Wittig reactions, to introduce new alkyl or aryl substituents. For example, reaction with an active methylene (B1212753) compound like malononitrile (B47326) in the presence of a base would extend the carbon chain at the C2 position, introducing a dicyanovinyl group.
Furthermore, the formyl group can be converted to other functionalities that facilitate alkylation or arylation. Reduction to a hydroxymethyl group followed by conversion to a leaving group (e.g., a tosylate or halide) would create an electrophilic site for nucleophilic substitution by organometallic reagents.
Incorporation of this compound into Oligomers and Polymers
The unique electronic properties of the benzo[b]thiophene ring system make it an attractive building block for organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The presence of strong electron-withdrawing formyl and cyano groups on the this compound core significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making it an excellent n-type (electron-transporting) material.
This monomer can be incorporated into polymers through several strategies. If first converted to a di-halogenated derivative (e.g., through bromination at the C3 and another position), it can undergo Yamamoto or Stille polymerization. Stille coupling, which involves the reaction of an organotin compound with an organic halide, is particularly versatile for creating conjugated polymers.
Alternatively, the formyl group can be utilized in polycondensation reactions. For instance, a Knoevenagel polycondensation with a monomer containing two active methylene groups could yield a fully conjugated polymer where the benzo[b]thiophene unit is linked via cyanovinylene bridges. The properties of such polymers can be further tuned by modifying the comonomer. The oxidation of the thiophene sulfur atom to a sulfoxide (B87167) or sulfone is another strategy to modulate the electronic structure and charge transport properties of these materials. mdpi.com
Design and Synthesis of Analogues with Modified Heterocyclic Cores
Modifying the core heterocyclic structure of this compound provides a pathway to fine-tune its chemical and physical properties. This can be achieved by replacing the sulfur atom with other heteroatoms or by fusing additional rings to the core.
Heteroatom Substitution:
Benzo[b]selenophenes: Replacing the sulfur atom with selenium yields the benzo[b]selenophene (B1597324) core. These analogues can be synthesized through similar strategies involving electrophilic cyclization of ortho-alkynyl selenoanisoles. Benzo[b]selenophenes often exhibit different electronic properties and intermolecular interactions compared to their sulfur counterparts due to the larger size and greater polarizability of the selenium atom. researchgate.net
Benzo[b]furans: The oxygen analogue, benzo[b]furan, can be synthesized via methods such as the intramolecular annulation of 2-fluorophenylacetylene derivatives in the presence of a base and a copper catalyst. beilstein-journals.org
Indoles: Replacing the sulfur with a nitrogen atom (as NR) leads to the indole (B1671886) scaffold, a fundamental core in many pharmaceuticals.
Fused-Ring Systems: Expanding the π-conjugated system by fusing additional aromatic or heterocyclic rings can dramatically alter the electronic and optical properties. For example, fusing another thiophene ring results in a thieno[3,2-b]indole or a benzo[b]thieno[2,3-d]thiophene structure. nih.gov These extended systems are of great interest in materials science for applications in organic electronics. The synthesis of these more complex cores often involves multi-step sequences, starting from appropriately functionalized indole or thiophene precursors. nih.gov
The table below lists examples of different heterocyclic cores that are analogues of benzo[b]thiophene.
| Core Structure Name | Heteroatom(s) | Key Synthetic Precursor Type | Reference |
|---|---|---|---|
| Benzo[b]selenophene | Selenium (Se) | ortho-Alkynyl selenoanisole | researchgate.net |
| Benzo[b]furan | Oxygen (O) | 2-Fluorophenylacetylene | beilstein-journals.org |
| Indole | Nitrogen (N) | Substituted anilines | nih.gov |
| Thieno[3,2-b]indole | Sulfur (S), Nitrogen (N) | Functionalized indoles | nih.gov |
Advanced Spectroscopic and Mechanistic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, would be the primary technique for elucidating the molecular structure of 2-Formylbenzo[b]thiophene-7-carbonitrile.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the formyl proton, typically in the range of δ 9.5-10.5 ppm. The protons on the benzo[b]thiophene ring system would appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling constants providing information about their relative positions.
¹³C NMR: The carbon NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbonyl carbon of the formyl group would be expected to resonate at a characteristic downfield shift (around δ 180-190 ppm). The carbon of the nitrile group would appear in the range of δ 115-125 ppm. The remaining carbon signals would correspond to the benzo[b]thiophene core.
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.
Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Analysis
Mass spectrometry would be utilized to determine the precise molecular weight and to gain insights into the compound's fragmentation pattern, which aids in structural confirmation.
High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide the accurate mass of the molecular ion, allowing for the confirmation of the elemental composition (C₁₀H₅NOS).
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The resulting fragmentation pattern would be analyzed to identify characteristic losses, such as the loss of CO from the formyl group or the loss of HCN from the nitrile group, further corroborating the proposed structure.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy is essential for identifying the key functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands for the nitrile (C≡N) stretching vibration, typically around 2220-2240 cm⁻¹, and the carbonyl (C=O) stretching vibration of the aldehyde, usually in the region of 1680-1700 cm⁻¹. Vibrations corresponding to the C-H bonds of the aromatic ring and the formyl group, as well as the C-S bond of the thiophene (B33073) ring, would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The nitrile and carbonyl stretching vibrations are also Raman active. The aromatic ring stretching vibrations would also be observable.
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Property Probing
UV-Visible absorption and fluorescence emission spectroscopy would be employed to investigate the electronic transitions and photophysical properties of the molecule.
UV-Visible Absorption Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like acetonitrile (B52724) or dichloromethane, would reveal the electronic absorption bands of the conjugated π-system of the benzo[b]thiophene core, influenced by the electron-withdrawing formyl and cyano groups. These transitions are generally of π → π* character.
Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption maximum, the fluorescence emission spectrum would indicate the photoluminescent properties of the compound. The position of the emission maximum and the quantum yield would provide insights into the nature of the excited state and the efficiency of radiative decay. Benzo[b]thiophene derivatives are known to exhibit fluorescence, and the specific emission properties of this compound would be of interest for potential applications in materials science.
Computational and Theoretical Chemistry Studies of 2 Formylbenzo B Thiophene 7 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT studies)
No published Density Functional Theory (DFT) studies or other quantum chemical calculations detailing the electronic structure and molecular properties of 2-Formylbenzo[b]thiophene-7-carbonitrile were found.
Prediction and Analysis of Spectroscopic Data through Computational Modeling
There is no available research that computationally models and predicts the spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound.
Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Pathway Analysis
No studies utilizing transition state theory or reaction pathway analysis to elucidate the reaction mechanisms involving this compound have been reported.
Conformational Analysis and Energy Landscapes
A conformational analysis and the corresponding energy landscapes for this compound have not been described in the scientific literature.
Theoretical Insights into Structure-Reactivity Relationships
There are no theoretical studies that provide insights into the structure-reactivity relationships of this compound.
Applications of 2 Formylbenzo B Thiophene 7 Carbonitrile in Materials and Chemical Sciences
Role as a Key Synthetic Building Block in the Preparation of Complex Organic Molecules
While benzo[b]thiophene derivatives, in general, are recognized as important scaffolds in organic synthesis, specific documented instances of 2-Formylbenzo[b]thiophene-7-carbonitrile being used as a key synthetic building block for complex organic molecules are not extensively reported in publicly available literature. The presence of both a formyl and a nitrile group on the benzothiophene (B83047) core suggests its potential as a versatile precursor, but detailed synthetic pathways and the resulting complex molecules have not been widely published.
Utilization in the Design and Synthesis of Organic Electronic Materials (e.g., for conductive polymers, organic semiconductors)
There is no substantial research available that specifically details the utilization of this compound in the design and synthesis of organic electronic materials. The broader class of benzothiophene-containing molecules has been investigated for applications in organic field-effect transistors (OFETs) and other electronic devices. However, the specific contributions and properties of the 2-formyl-7-carbonitrile substituted derivative in conductive polymers or organic semiconductors remain an area with limited exploration.
Integration into Optoelectronic Devices as a Core Component or Precursor
Specific studies detailing the integration of this compound into optoelectronic devices, either as a core component or as a direct precursor, are not readily found in the current body of scientific literature. The potential for this compound to be used in such applications can be inferred from the general interest in thiophene-based materials for optoelectronics, but direct evidence of its use is lacking.
Development of Novel Luminescent and Fluorescent Probes
Application in Research on Advanced Dyes and Pigments
Information regarding the application of this compound in the research and development of advanced dyes and pigments is scarce. The chromophoric properties of the benzothiophene system suggest a potential for such applications, but there is no significant body of research that has specifically investigated this compound for its tinctorial properties.
Potential as a Precursor for Ligands in Catalysis Research
The potential of this compound as a precursor for ligands in catalysis research has not been extensively explored in the available literature. The presence of nitrogen and sulfur atoms, along with reactive functional groups, suggests that it could be modified to create ligands for metal catalysts. However, specific examples of such ligands or their applications in catalysis are not documented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
